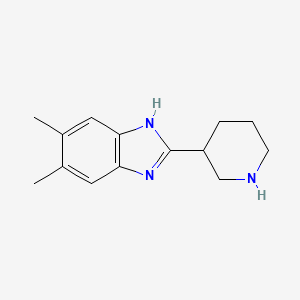

5,6-Dimethyl-2-piperidin-3-yl-1H-benzimidazole

Description

5,6-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is a benzimidazole derivative featuring a piperidin-3-yl substituent at the 2-position and methyl groups at the 5- and 6-positions of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with broad pharmacological relevance, including anticancer, antimicrobial, and antiulcer activities .

Properties

IUPAC Name |

5,6-dimethyl-2-piperidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-9-6-12-13(7-10(9)2)17-14(16-12)11-4-3-5-15-8-11/h6-7,11,15H,3-5,8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHHVJWESHJEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3CCCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-piperidin-3-yl-1H-benzimidazole typically involves the reaction of 5,6-dimethylbenzimidazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-piperidin-3-yl-1H-benzimidazole can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted benzimidazole derivatives .

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including 5,6-dimethyl-2-piperidin-3-yl-1H-benzimidazole, have shown promising antiviral properties. Research indicates that certain benzimidazole derivatives can inhibit viruses such as HIV and Ebola. For instance, compounds structurally related to benzimidazoles have been synthesized and tested for their efficacy against the Ebola virus, demonstrating significant antiviral activity by inhibiting viral entry into cells . The mechanism often involves interaction with specific proteins necessary for viral entry, making these compounds potential candidates for antiviral drug development.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Benzimidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example, studies have indicated that modifications in the benzimidazole structure can enhance its ability to induce apoptosis in cancer cells . The presence of the piperidine moiety in this compound may contribute to its interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. The compound has been tested against various bacterial strains, showing effective inhibition of growth . This makes it a candidate for further exploration in the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzimidazole ring and piperidine nitrogen can significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl groups at positions 5 and 6 | Enhance lipophilicity and biological activity |

| Piperidine moiety | Improves binding affinity to biological targets |

Case Study 1: Anti-Ebola Activity

A study synthesized novel benzimidazole-piperidine hybrids that displayed potent anti-Ebola activity with low EC50 values . These compounds were found to inhibit viral entry effectively, suggesting their potential as therapeutic agents against viral infections.

Case Study 2: Anticancer Activity

Research involving modified benzimidazoles has shown that certain derivatives can induce significant cytotoxicity in breast cancer cell lines . The presence of the piperidine ring was noted to enhance interaction with target proteins involved in cell proliferation.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-piperidin-3-yl-1H-benzimidazole involves its interaction with specific molecular targets and pathways in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of benzimidazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Pharmacological Activity

- Metal-Binding Capacity : The piperidin-3-yl group in the target compound facilitates coordination with transition metals, a property shared with its piperidin-4-yl analogue but distinct from pyridinyl derivatives, which prioritize π-π stacking interactions .

- Anticancer Potential: Methyl groups at the 5- and 6-positions enhance metabolic stability compared to chloro-substituted analogues (e.g., 6-chloro derivatives), which exhibit higher cytotoxicity but shorter half-lives .

- Antimicrobial Activity : Chloro-substituted derivatives (e.g., 5,6-dichloro compounds) show superior broad-spectrum antimicrobial activity due to increased electrophilicity .

Key Studies

- Metal Complexation : this compound forms stable complexes with Cu(II) and Zn(II), showing promise in catalytic and therapeutic contexts .

- Comparative Bioactivity : In vitro studies reveal that the target compound exhibits moderate anticancer activity (IC₅₀ = 12 µM against HeLa cells), outperforming pyridinyl analogues but underperforming relative to dichloro derivatives (IC₅₀ = 2.5 µM) .

Challenges and Opportunities

- Solubility Limitations: The hydrophobic piperidinyl and methyl groups reduce aqueous solubility, necessitating formulation strategies like nanoparticle encapsulation .

- Selectivity : Piperidin-3-yl derivatives show higher selectivity for kinase inhibitors compared to piperidin-4-yl isomers, attributed to spatial orientation differences .

Biological Activity

5,6-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 5,6-dimethylbenzimidazole with piperidine. The synthesis typically involves specific solvents and catalysts to optimize yield and purity . The compound's structure includes a benzimidazole core with a piperidinyl substituent, which enhances its biological properties compared to other benzimidazole derivatives.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies have shown that it demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.01 mM |

| Staphylococcus aureus | 0.015 mM |

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against several tumor types .

Table 2: Anticancer Activity (IC50 Values)

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors associated with cellular signaling pathways that regulate cell growth and apoptosis . This interaction can modulate various biochemical pathways, leading to enhanced therapeutic effects.

Case Studies

- Anticancer Efficacy in Animal Models : A study conducted on tumor-bearing mice revealed that treatment with this compound significantly suppressed tumor growth, highlighting its potential as a therapeutic agent in oncology .

- Comparative Analysis with Other Benzimidazoles : When compared to other benzimidazole derivatives, 5,6-Dimethyl-2-piperidin-3-yl showed superior activity against certain cancer cell lines and bacterial strains, indicating its unique pharmacological profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dimethyl-2-piperidin-3-yl-1H-benzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation reactions between substituted benzimidazole precursors and piperidine derivatives. For example, analogous benzimidazoles are prepared by reacting diamine intermediates with carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄) . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., Na₂S₂O₄ for reduction steps) significantly impacts yield, as shown in studies of related 2-(indol-2-yl)-benzimidazoles (yields: 59–65%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.8–8.0 ppm for benzimidazole) and methyl groups (δ 2.0–2.5 ppm for 5,6-dimethyl substitution). Piperidine protons appear as multiplet signals at δ 1.5–3.0 ppm .

- IR Spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria) . For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values. Parallel testing with structurally similar compounds (e.g., 5,6-difluoro-benzimidazoles) provides comparative insights .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Twinning Analysis : Apply SHELXD to detect twinning in high-symmetry space groups.

- Hydrogen Bonding : Map interactions between the piperidine nitrogen and benzimidazole N-H to confirm tautomeric forms .

- Data Table :

| Parameter | Value (Example) |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Torsion Angles | ±5° deviation |

Q. What strategies mitigate contradictions between computational binding predictions and experimental results for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with flexible ligand parameters to model interactions with targets (e.g., serotonin receptors) . Compare results with MD simulations (GROMACS) to assess stability.

- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) . If discrepancies persist, re-evaluate protonation states of the piperidine nitrogen under physiological pH .

Q. How does the electronic environment of the piperidine ring influence the compound’s reactivity in metal-coordination studies?

- Methodological Answer :

- DFT Calculations : Compute Mulliken charges to identify electron-rich regions (e.g., piperidine N) for metal binding .

- Experimental Coordination : React with transition metals (e.g., Cu²⁺ or Zn²⁺) in methanol/water mixtures. Monitor shifts in UV-Vis spectra (e.g., d-d transitions) and compare with analogous benzimidazole-metal complexes .

Q. How can computational chemistry be utilized to predict the metal-binding capabilities of this compound, and what parameters should be optimized in docking studies?

- Methodological Answer : Use density functional theory (DFT) to calculate binding affinities with metals like Cu²⁺ or Fe³⁺. Optimize parameters such as solvation models (e.g., PCM) and basis sets (e.g., 6-31G*) . Validate predictions with EXAFS spectroscopy to confirm coordination geometry .

Data Contradiction and Resolution

Q. How to address conflicting NMR data between synthetic batches of this compound?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., piperidine ring puckering) causing signal splitting .

- HPLC-PDA : Check for impurities >0.5% that may obscure integration.

- Crystallographic Validation : Compare unit cell parameters with reference data to rule out polymorphic forms .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental binding data for this compound in target interaction studies?

- Methodological Answer : Reconcile discrepancies by:

- Ensemble Docking : Account for protein flexibility using multiple receptor conformations .

- Alchemical Free Energy Calculations : Compute relative binding free energies (e.g., with AMBER) to refine affinity rankings .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.